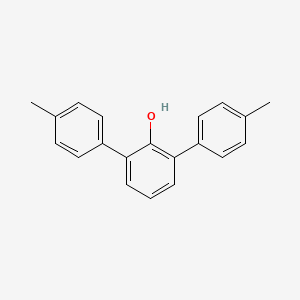

2,6-bis(4-methylphenyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

81979-63-7 |

|---|---|

Molecular Formula |

C20H18O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2,6-bis(4-methylphenyl)phenol |

InChI |

InChI=1S/C20H18O/c1-14-6-10-16(11-7-14)18-4-3-5-19(20(18)21)17-12-8-15(2)9-13-17/h3-13,21H,1-2H3 |

InChI Key |

NEGJTEGOZKWPSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Bis 4 Methylphenyl Phenol and Analogues

Traditional Synthetic Routes to Diaryl-Substituted Phenols

Traditional methods for creating ortho-diaryl substituted phenols have historically relied on electrophilic aromatic substitution and directed metalation reactions, often involving multi-step sequences to achieve the desired substitution pattern.

The direct functionalization of a phenol (B47542) ring at the ortho positions is complicated by the electronic nature of the hydroxyl group, which strongly directs incoming electrophiles to both the ortho and para positions. wku.eduresearchgate.net

Electrophilic Aromatic Substitution (AES): While phenol is highly reactive towards electrophilic substitution, this approach typically yields a mixture of ortho and para isomers, necessitating subsequent separation, which can be inefficient. wku.edu The strong activating nature of the hydroxyl group can also lead to multiple substitutions on the aromatic ring. wku.edu

Directed ortho-Metalation (DoM): This powerful technique offers a solution for achieving regiospecific substitution. wku.edu The phenolic hydroxyl group is first protected with a directing group, such as a carbamate. This group then directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position. cdnsciencepub.com The resulting aryllithium intermediate can then react with a variety of electrophiles to install a substituent exclusively at the ortho position. cdnsciencepub.com For diaryl phenols, this would involve reaction with an appropriate arylating agent.

Transition-Metal-Catalyzed C-H Functionalization: In recent decades, transition-metal catalysis has emerged as a powerful tool for the direct and selective functionalization of C-H bonds. researchgate.net Various catalytic systems, often employing palladium, rhodium, or nickel, can selectively activate and functionalize the C-H bonds ortho to the phenolic hydroxyl group, providing an efficient route to substituted phenols. researchgate.net

Table 1: Comparison of Ortho-Substitution Strategies

| Strategy | Mechanism | Advantages | Disadvantages |

| Electrophilic Aromatic Substitution (AES) | An electrophile attacks the electron-rich phenol ring. | Simple reagents. | Poor regioselectivity (ortho/para mixtures), risk of polysubstitution. wku.edu |

| Directed ortho-Metalation (DoM) | A directing group guides a strong base to deprotonate the ortho position, followed by reaction with an electrophile. | High regioselectivity for the ortho position. wku.educdnsciencepub.com | Requires protection/deprotection steps, use of cryogenic temperatures and highly reactive organometallics. cdnsciencepub.com |

| Transition-Metal-Catalyzed C-H Functionalization | A transition metal catalyst selectively activates the ortho C-H bond for coupling with a reaction partner. | High atom economy, high selectivity, milder conditions than DoM. researchgate.net | Catalyst cost and sensitivity, may require specific directing groups. |

The synthesis of complex molecules like 2,6-bis(4-methylphenyl)phenol relies on the availability of suitable precursors and the efficient transformation of functional groups. For cross-coupling strategies, key precursors include aryl halides and arylboronic acids.

Aryl Halide Synthesis: Aryl halides are common precursors for cross-coupling reactions. They can be synthesized through various methods, including the direct halogenation of aromatic compounds or via Sandmeyer reactions from aryl diazonium salts. rsc.org

Arylboronic Acid Synthesis: Arylboronic acids are crucial partners in Suzuki-Miyaura coupling reactions. They are typically prepared from the corresponding aryl halide via lithium-halogen exchange followed by reaction with a trialkyl borate.

Functional Group Interconversions: The synthesis often involves transforming one functional group into another. For instance, a Schiff base can be formed through the condensation of an aldehyde (like salicylaldehyde) with a primary amine (like p-toluidine), which can then be used in further synthetic steps. researchgate.net The hydrolysis of phenolic esters or ethers is another common method to liberate the final phenol product. libretexts.org

Table 2: Key Precursors for Diaryl-Substituted Phenol Synthesis

| Precursor Type | Example | Common Synthetic Route |

| Aryl Halides | 4-Bromotoluene | Electrophilic bromination of toluene (B28343). |

| Arylboronic Acids | 4-Methylphenylboronic acid | Reaction of 4-tolyl magnesium bromide with trimethyl borate, followed by hydrolysis. |

| Substituted Phenols | p-Cresol | Found naturally in coal tar; can be synthesized from toluene via sulfonation and subsequent alkali fusion. |

| Aryl Amines | p-Toluidine | Reduction of p-nitrotoluene. |

Modern and Sustainable Synthetic Approaches

Reflecting a global shift towards environmentally responsible chemistry, modern synthetic strategies increasingly prioritize sustainability. This includes the use of greener reagents and solvents, energy-efficient reaction conditions, and catalytic systems.

The principles of green chemistry are actively being applied to the synthesis and functionalization of phenols to reduce waste, energy consumption, and the use of hazardous materials. numberanalytics.com

Renewable Feedstocks: There is growing interest in using phenols derived from renewable biomass, such as lignin, as starting materials for chemical synthesis. researchgate.netrsc.org

Green Solvents and Catalysts: Efforts are focused on replacing traditional volatile organic solvents with more environmentally benign alternatives like water or formic acid. numberanalytics.comrsc.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is advantageous as they can be easily recovered and recycled. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical reaction, as it avoids the pre-functionalization of substrates. rsc.org

Innovative energy sources are being harnessed to drive chemical reactions under more sustainable conditions.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force, often from ball milling, to induce chemical reactions. acs.orgacs.org By grinding solid reactants together, mechanochemistry can lead to faster reactions, quantitative conversions, and access to products that are difficult to obtain through traditional solution-based methods. acs.orgbeilstein-journals.org

Photochemistry: The use of light to initiate chemical reactions offers a powerful and clean method for synthesis. Photochemical reactions of phenols can involve hydrogen detachment or photosensitized transformations. nih.govacs.org Recent studies have shown that these reactions can be significantly accelerated at interfaces, such as the air-water interface, and can be used for applications like ortho-alkylation. rsc.orgnih.govacs.org

Sonochemistry: This method utilizes high-intensity ultrasound to create, grow, and collapse microscopic bubbles in a liquid—a process known as acoustic cavitation. wikipedia.orgresearchgate.net The collapse of these bubbles generates localized "hot spots" with extremely high temperatures and pressures, which can drive chemical reactions, such as the hydroxylation of phenol derivatives. wikipedia.orgresearchgate.net

Table 3: Overview of Modern Synthetic Methods

| Method | Energy Source | Principle | Advantages |

| Mechanochemistry | Mechanical Force (milling, grinding) | Direct absorption of mechanical energy induces reactions between solids. beilstein-journals.org | Solvent-free or minimal solvent, high efficiency, can access novel structures. acs.org |

| Photochemistry | Light (UV, Visible) | Photoexcitation of molecules leads to specific chemical reactions. nih.gov | High selectivity, mild conditions, clean energy source. |

| Sonochemistry | Ultrasound | Acoustic cavitation creates localized high-energy "hot spots" that drive reactions. wikipedia.org | Enhances reaction rates, can lead to unique product formation. |

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions.

Enzymatic Synthesis and Modification: Enzymes such as laccases, peroxidases, and tyrosinases are widely used for the polymerization and functionalization of phenolic compounds. nih.govacs.org Lipases are effective biocatalysts for reactions like the esterification of phenolic acids. mdpi.comresearchgate.net These enzymatic methods offer several advantages, including the ability to work with a variety of phenol monomers and control the polymer structure by adjusting reaction conditions. acs.org

Novel Biocatalytic Routes: Researchers are developing innovative biocatalytic pathways to valuable phenolic building blocks. For example, a recently developed method uses an ene-reductase enzyme to catalyze the aromatization of simple cyclohexanones into substituted phenols, driven by molecular oxygen from the air. chemistryviews.org This approach represents a clean, mild, and efficient alternative to traditional synthetic methods. chemistryviews.org

Reactivity and Reaction Mechanisms of 2,6 Bis 4 Methylphenyl Phenol Systems

Radical Reactivity and Inhibition Mechanisms in Hindered Phenols

Hindered phenols, such as 2,6-bis(4-methylphenyl)phenol, are well-established as effective antioxidants. Their primary mechanism of action involves the scavenging of free radicals, thereby interrupting the chain reactions that lead to oxidative degradation of materials. The bulky substituents at the ortho positions to the hydroxyl group play a crucial role in this process.

The antioxidant activity of hindered phenols stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. The steric hindrance provided by the large groups at the 2 and 6 positions enhances the stability of this resulting phenoxyl radical, preventing it from initiating new oxidation chains. This stability is a key factor in the efficiency of hindered phenols as antioxidants.

The general mechanism for radical scavenging by a hindered phenol (B47542) (ArOH) can be represented by the following reactions:

Initiation: A molecule (RH) breaks down to form a free radical (R•).

Propagation: The free radical reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another molecule to form a hydroperoxide (ROOH) and a new free radical (R•).

Inhibition: The hindered phenol (ArOH) donates a hydrogen atom to the peroxyl radical, terminating the chain reaction and forming a stable phenoxyl radical (ArO•).

ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical is resonance-stabilized, and the steric bulk of the ortho substituents protects the radical center from further reactions that could propagate oxidation.

Functionalization Chemistry and Derivative Synthesis

The phenolic scaffold of this compound allows for a variety of functionalization reactions, leading to the synthesis of diverse derivatives with tailored properties. These reactions primarily target the hydroxyl group or the aromatic rings.

Schiff Base Condensations Involving Phenolic Scaffolds

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. While this compound itself does not directly form a Schiff base due to the absence of an amino group, its derivatives can participate in such reactions. For instance, if the phenolic structure is first functionalized to introduce an aldehyde or ketone group, it can then be reacted with a primary amine to form a Schiff base.

The general reaction for Schiff base formation is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The synthesis of Schiff bases from phenolic compounds often requires specific catalysts and conditions. Theoretical studies on the formation of Schiff bases from para-substituted anilines and thiophene-2-carbaldehyde (B41791) suggest that the reaction proceeds through a carbinolamine intermediate, with the dehydration step being rate-determining. The electronic nature of the substituents on the aniline (B41778) ring can influence the reaction rate. eijppr.com

Phosphorylation and Other Derivatization Reactions

The hydroxyl group of this compound is a prime site for derivatization, including phosphorylation. Phosphorylation introduces a phosphate (B84403) group onto the phenol, which can significantly alter its chemical and physical properties.

The phosphorylation of phenols can be achieved through various methods. For instance, the reaction of a phenol with phosphorus oxychloride (POCl₃) in the presence of a base can yield a phosphoryl chloride derivative, which can be further reacted to produce phosphate esters.

Cross-Coupling and Arylation Strategies for Phenols

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used to synthesize complex aryl-containing molecules. nih.gov While these reactions typically involve the coupling of an organoboron compound with an organic halide, modifications have been developed to utilize phenols as coupling partners.

For hindered phenols like this compound, direct cross-coupling can be challenging due to the steric hindrance around the hydroxyl group. However, derivatization of the phenol to a more reactive species, such as a triflate or tosylate, can facilitate the cross-coupling reaction. The Suzuki-Miyaura coupling of 2,6-dihalopurines with boronic acids has shown good regioselectivity, suggesting that similar strategies could be applied to di-substituted phenols. nih.gov

Biocatalytic methods using enzymes like cytochrome P450 have also emerged as a promising strategy for the selective cross-coupling of phenolic substrates. nih.gov These enzymatic approaches can offer high selectivity under mild conditions.

Polymerization Reactions of Phenol Derivatives

Phenolic compounds can serve as monomers in the synthesis of various polymers, including polyphenylenoxides (PPOs). The structure of the phenolic monomer significantly influences the properties of the resulting polymer.

Controlled Polymerization Techniques for Phenolic Monomers

The oxidative coupling polymerization of 2,6-disubstituted phenols is a common method for producing PPOs. This process typically involves a catalyst, such as a copper-amine complex, and an oxidizing agent, like oxygen. The mechanism of this polymerization involves the formation of phenoxyl radicals, which then couple to form the polymer chain.

A study on the oxidative polymerization of mixed dimers of 2,6-dimethylphenol (B121312) and 2,6-diphenylphenol (B49740) demonstrated that polymers with a random arrangement of the different substituted rings could be produced. scite.ai This suggests that the copolymerization of this compound with other phenolic monomers could be a viable route to new polymeric materials with tailored properties.

The control over the molecular weight and structure of the resulting polymer is a key aspect of these polymerization techniques. The reaction conditions, including the choice of catalyst, solvent, and temperature, all play a crucial role in determining the final polymer characteristics.

Incorporation into Polymer Matrices and Grafting Approaches

The incorporation of 2,6-disubstituted phenols, such as this compound, into polymer matrices is primarily achieved through two main strategies: direct polymerization of the phenolic monomer to form a homopolymer or copolymer, and grafting of the phenol onto an existing polymer backbone. These approaches leverage the reactive hydroxyl group and the potential for oxidative coupling, enabling the creation of polymers with tailored thermal and mechanical properties.

The primary method for polymerizing 2,6-disubstituted phenols is through oxidative coupling polymerization. This process typically involves the use of a catalyst system, often based on a copper-amine complex, to facilitate the formation of a poly(phenylene oxide) (PPO) or, in this specific case, a poly(2,6-bis(4-methylphenyl)phenylene oxide). The mechanism proceeds via the formation of phenoxy radicals, which then couple to form the polymer chain. The steric hindrance provided by the bulky substituents at the 2 and 6 positions directs the polymerization to occur primarily through C-O-C ether linkages, leading to a linear polymer.

A closely related and well-documented example is the oxidative polymerization of 2,6-diphenylphenol to produce poly(2,6-diphenyl-p-phenylene oxide) (PPPO), commercially known as Tenax®. wikipedia.org This polymer is noted for its high thermal stability, with a decomposition temperature of up to 350°C, and its porous nature, which makes it useful as an adsorbent for trapping volatile organic compounds. wikipedia.org The properties of PPPO provide a strong indication of the characteristics that could be expected from a polymer derived from this compound, given the structural similarity of the monomers.

The reaction conditions for oxidative coupling polymerization are critical in determining the molecular weight and polydispersity of the resulting polymer. Key parameters include the choice of catalyst, solvent, temperature, and oxygen flow rate. For instance, in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide), a related PPO, various copper-amine catalyst systems have been investigated to optimize polymer yield and molecular weight.

An alternative approach for incorporating this compound into a polymer matrix is through polyesterification. This involves the reaction of the diol (the phenolic compound) with a diacid chloride via interfacial or solution polycondensation to form a polyester. elsevierpure.comnih.gov This method allows for the creation of a wide range of copolyesters with varying properties depending on the choice of the comonomer. For example, wholly aromatic polyesters synthesized from various aromatic diols and diacid chlorides have been shown to exhibit excellent thermal stability. nih.gov

Table 1: Comparison of Polymerization Methods for 2,6-Disubstituted Phenols

| Polymerization Method | Monomers | Typical Catalyst/Reagents | Key Polymer Characteristics |

| Oxidative Coupling | 2,6-Disubstituted Phenols | Copper-Amine Complex, Oxygen | High thermal stability, linear structure, potential for high molecular weight. |

| Polyesterification | Diphenol, Diacid Chloride | Phase Transfer Catalyst, Alkali | Good thermal stability, versatile copolymer options, good solubility in some organic solvents. |

Grafting approaches offer another versatile method for modifying the properties of existing polymers by covalently bonding this compound onto the polymer backbone. This can be achieved through various techniques, including free-radical grafting and "grafting from" or "grafting to" methods. In free-radical grafting, a radical initiator is used to create active sites on the polymer backbone, which can then react with the phenolic compound.

The "grafting from" approach involves attaching an initiator to the polymer backbone and then polymerizing a monomer from these sites. Conversely, the "grafting to" method involves attaching pre-synthesized polymer chains with reactive end groups to the backbone of another polymer. While less common for simple phenols, these techniques are widely used for creating complex polymer architectures.

The choice of incorporation method depends on the desired final properties of the polymer. Direct polymerization is suitable for creating materials where the properties of the phenol-derived polymer are dominant. Grafting, on the other hand, is ideal for modifying the surface properties or adding specific functionalities to a commodity polymer.

Table 2: Overview of Grafting Approaches for Phenolic Compounds

| Grafting Technique | Description | Advantages |

| Free-Radical Grafting | Creation of active sites on the polymer backbone using a radical initiator, followed by reaction with the phenol. | Relatively simple and cost-effective. |

| "Grafting From" | Polymerization of a monomer from initiator sites attached to the polymer backbone. | Allows for the formation of dense grafts. |

| "Grafting To" | Attachment of pre-formed polymer chains to a polymer backbone. | Provides good control over the length of the grafted chains. |

Coordination Chemistry and Catalytic Applications

2,6-bis(4-methylphenyl)phenol as a Ligand in Transition Metal Complexes

The unique steric and electronic properties of this compound and related diarylphenols make them versatile ligands for a wide range of transition metals. The phenol (B47542) group provides a strong binding site, while the bulky ortho-aryl substituents create a specific coordination environment around the metal center.

The design of ligand systems incorporating diarylphenol moieties is a strategic area of research aimed at creating catalysts with specific activities and selectivities. The synthesis of these ligands often involves coupling reactions to introduce aryl groups at the 2 and 6 positions of a phenol ring. The nature of these aryl groups can be modified to fine-tune the steric and electronic properties of the ligand, which in turn influences the catalytic behavior of the corresponding metal complex.

For instance, the synthesis of various diaryl ether compounds has been achieved through palladium-catalyzed reactions, which could be a potential route for synthesizing precursors to diarylphenol ligands. organic-chemistry.org The development of N-heterocyclic carbene (NHC) ligands has provided robust systems for such C-O bond formations. organic-chemistry.org The steric bulk of these ligands can enhance catalyst stability. organic-chemistry.org Furthermore, the design of multidentate ligands, which can bind to a metal center through multiple donor atoms, is a key strategy in coordination chemistry. nih.govnumberanalytics.comlibretexts.orgbyjus.comfiveable.me The resulting chelate effect often leads to more stable complexes. libretexts.org

The table below summarizes key aspects of ligand design and synthesis involving diarylphenol-like structures.

| Ligand Design Aspect | Synthetic Strategy | Key Features |

| Introduction of Aryl Groups | Palladium-catalyzed C-O or C-C coupling | Allows for a variety of aryl substituents. |

| Multidentate Ligand Formation | Incorporation of additional donor atoms (e.g., N, O) | Enhances complex stability through the chelate effect. |

| Steric Tuning | Variation of the size of ortho-substituents | Influences the coordination geometry and accessibility of the metal center. |

| Electronic Tuning | Introduction of electron-donating or -withdrawing groups | Modifies the electron density at the metal center, affecting its reactivity. |

Phenolic ligands, including diarylphenols, can form both mononuclear and binuclear coordination compounds with transition metals. In a mononuclear complex, a single metal ion is coordinated to one or more ligands. nih.govfrontiersin.org In binuclear complexes, two metal ions are held in proximity by bridging ligands, which can include the phenolate (B1203915) oxygen of the diarylphenol. nih.govacs.orgmdpi.com

The formation of either a mono- or bi-nuclear species depends on several factors, including the metal-to-ligand ratio, the nature of the metal and other coordinating species, and the reaction conditions. For example, a symmetric ligand, 2,6-di((phenazonyl-4-imino)methyl)-4-methylphenol, has been shown to form a dinuclear cobalt complex and a mononuclear zinc complex. nih.gov The coordination environment around the metal centers in these complexes is crucial for their subsequent reactivity.

The table below provides a general comparison between mono- and bi-nuclear complexes of phenolic ligands.

| Feature | Mononuclear Complexes | Binuclear Complexes |

| Metal Centers | One | Two |

| Bridging Ligands | Absent | Present (often the phenolate oxygen) |

| Potential Applications | Catalysis, modeling of single-site active centers in enzymes. | Cooperative catalysis, magnetic materials, modeling of multi-metal enzyme active sites. |

Catalytic Efficacy of Metal-Phenol Complexes

Metal complexes derived from phenolic ligands, such as this compound, have demonstrated significant catalytic activity in a variety of organic transformations. The steric hindrance provided by the bulky diarylphenol ligand can promote specific reaction pathways and enhance selectivity.

Metal-phenol complexes are effective catalysts for carbon-carbon (C-C) bond formation, a fundamental process in organic synthesis. numberanalytics.comrsc.org For example, the oxidative coupling of phenols, which is a C-C bond-forming reaction, can be catalyzed by various metal complexes. nih.govnih.gov The regioselectivity of these reactions (e.g., ortho-ortho vs. para-para coupling) can be influenced by the choice of metal catalyst and ligands. nih.gov This suggests that the catalyst is directly involved in the bond-forming step. nih.gov

Complexes with phenolic ligands have also been employed in oxidation and reduction catalysis. For instance, some transition metal complexes of a substituted phenol have shown significant antioxidant activity, suggesting their potential role in catalyzing redox reactions. nih.gov The design of these catalysts can be inspired by metalloenzymes, which often utilize metal ions in close proximity to redox-active organic moieties. nih.gov The ligand can play a crucial role in stabilizing different oxidation states of the metal during the catalytic cycle.

Metal-diarylphenol complexes are promising catalysts for ring-opening polymerization (ROP), a process used to produce a variety of polymers. researchgate.netnih.govresearchgate.netnih.gov The steric bulk of the diarylphenol ligand can influence the stereoselectivity of the polymerization, leading to polymers with specific tacticities. The Lewis acidic metal center, coordinated to the bulky phenolate, activates the cyclic monomer for nucleophilic attack by the growing polymer chain. The choice of metal and the specific structure of the diarylphenol ligand are critical in controlling the rate and selectivity of the polymerization.

Supramolecular Assemblies and Host Guest Chemistry of Hindered Phenols

Hydrogen Bonding Networks in Phenolic Supramolecular Structures

The hydroxyl group (-OH) on the phenol (B47542) ring is a powerful director of supramolecular structure, acting as both a hydrogen bond donor and acceptor. This dual capability allows phenolic molecules to form predictable and stable hydrogen-bonding networks.

In a study of several 2,6-bis(hydroxymethyl)phenol derivatives, which are structurally related to the target compound, researchers found that the molecules consistently form hydrogen-bonding networks that result in sheet-like structures. nih.gov In most of these crystalline structures, the primary interaction involves the formation of centrosymmetric dimeric subunits, where two molecules are held together by hydrogen bonds between their hydroxymethyl groups. nih.gov These dimers then serve as building blocks for larger, two-dimensional sheets. In some cases, these sheets are further stabilized by weak π-π interactions between the aromatic rings of adjacent molecules. nih.gov

Interactive Table: Hydrogen Bonding in Hindered Phenol Derivatives A summary of compounds and their observed supramolecular features based on crystallographic studies.

| Compound Name | Key Hydrogen Bonding Feature(s) | Resulting Architecture |

| 2,6-bis(hydroxymethyl)-4-methylphenol | Centrosymmetric dimeric subunits via hydroxymethyl groups. nih.gov | Sheets. nih.gov |

| 2,6-bis(hydroxymethyl)-4-methoxyphenol | Centrosymmetric dimeric subunits via hydroxymethyl groups. nih.gov | Sheets. nih.gov |

| 2,6-bis(hydroxymethyl)-4-phenoxyphenol | Centrosymmetric dimeric subunits via hydroxymethyl groups; potential π-π interactions. nih.gov | Sheets. nih.gov |

| 2,4-di-tert-butyl-6-(hydroxymethyl)phenol | Intramolecular O-H···O bond forming a ring; intermolecular O-H···O bonds linking molecules. nih.gov | 1D Chains. nih.gov |

Molecular Recognition and Host-Guest Interactions Involving Hindered Phenols

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. While simple hindered phenols are not typically classic "hosts" on their own, they are fundamental building blocks for larger macrocyclic hosts like calixarenes. nih.gov Calixarenes are synthesized from phenols and formaldehyde (B43269) and possess well-defined cavities capable of encapsulating smaller "guest" molecules. nih.gov

The principles of host-guest chemistry can be applied to understand how hindered phenols interact with other molecules. The hydroxyl group can act as a binding site for polar guests, while the hydrophobic aromatic rings and bulky substituents can form a pocket or cleft that provides van der Waals interactions. The formation of host-guest inclusion complexes can enhance the solubility and stability of guest molecules, such as anticancer drugs. nih.gov

Self-Assembly and Ordered Architectures of Phenolic Compounds

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. As discussed, the primary driver for the self-assembly of hindered phenols is hydrogen bonding, which can lead to the formation of dimers, one-dimensional chains, or two-dimensional sheets. nih.govnih.gov

The steric bulk of the substituents at the 2 and 6 positions of the phenol ring plays a critical role in guiding this assembly. These groups prevent the molecules from packing in a simple, dense arrangement. Instead, they create specific spatial orientations that favor more open or complex architectures. In the case of the 2,6-bis(hydroxymethyl)phenol derivatives, the steric influence of the para-substituent, combined with the hydrogen bonding of the hydroxymethyl groups, directs the formation of the sheet-like structures. nih.gov

The process of self-assembly is fundamental to crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. By modifying the substituents on the phenolic ring, it is possible to tune the intermolecular interactions and control the resulting supramolecular architecture. This control over solid-state structure is essential for developing new materials with applications in areas like electronics and pharmaceuticals.

Theoretical and Computational Investigations of 2,6 Bis 4 Methylphenyl Phenol

Electronic Structure and Quantum Chemical Analyses (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) has been a primary tool for elucidating the electronic structure of 2,6-bis(4-methylphenyl)phenol and related sterically hindered phenols. These studies focus on understanding the distribution of electron density, molecular orbital energies, and their correlation with the molecule's chemical behavior.

A key aspect of the electronic structure of phenols is the influence of substituents on the aromatic ring. In this compound, the two 4-methylphenyl (p-tolyl) groups at the ortho positions significantly impact the electronic environment of the phenolic hydroxyl group. DFT calculations reveal that these bulky aryl groups, through steric and electronic effects, modulate the electron density on the phenolic oxygen and the aromatic ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transition properties of a molecule. For this compound, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, indicating that this region is prone to electrophilic attack and is the primary site of electron donation. The LUMO, on the other hand, is generally distributed over the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that correlates with the molecule's stability and reactivity. researchgate.netnih.govacs.org A smaller gap suggests higher reactivity. nih.govacs.org For substituted phenols, the nature of the substituents plays a critical role in tuning this gap. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical tool employed to understand the electronic structure. NBO analysis for analogous compounds has shown significant delocalization of the oxygen lone pair electrons into the aromatic ring, which is a characteristic feature of phenols. This delocalization contributes to the stabilization of the phenoxide ion upon deprotonation.

Table 1: Predicted Electronic Properties of this compound from DFT Studies

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and electronic transition energy. researchgate.netnih.govacs.org |

| Dipole Moment | ~ 1.5 to 2.0 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are representative and are based on computational studies of structurally similar 2,6-diarylphenols. Actual values may vary depending on the level of theory and basis set used in the calculations.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comnih.govacs.orgdocbrown.info The predicted shifts for the aromatic protons and carbons would reflect the electron-donating nature of the hydroxyl and methyl groups and the anisotropic effects of the twisted phenyl rings. The hydroxyl proton's chemical shift is particularly sensitive to hydrogen bonding and solvent effects. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Theoretical calculations can predict these frequencies with good accuracy. researchgate.netacs.org For this compound, the characteristic O-H stretching frequency is of particular interest. In the absence of strong intramolecular hydrogen bonding, this band is expected to appear at a frequency typical for a free or weakly interacting hydroxyl group. Other predicted bands would include C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, electronic transitions are expected to be of the π-π* type, originating from the aromatic system. The substitution pattern and the conformation of the molecule will influence the energy of these transitions and thus the position of the absorption bands.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region |

| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm |

| Methyl Protons | 2.2 - 2.4 ppm | |

| Hydroxyl Proton | 4.5 - 5.5 ppm (in non-polar solvents) | |

| ¹³C NMR | Aromatic Carbons | 115 - 155 ppm |

| Methyl Carbon | 20 - 22 ppm | |

| IR | O-H Stretch | ~3600 cm⁻¹ |

| C-H Aromatic Stretch | 3000 - 3100 cm⁻¹ | |

| C=C Aromatic Stretch | 1450 - 1600 cm⁻¹ | |

| UV-Vis | λmax | ~270 - 290 nm |

Note: These are predicted values and can vary based on the solvent and the specific computational method employed.

Investigation of Reaction Pathways and Transition States

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key area of investigation is its antioxidant activity, which involves its reaction with free radicals.

The oxidation of sterically hindered phenols is a well-studied process. researchgate.netrasayanjournal.co.inacs.org The reaction typically proceeds via the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species, leading to the formation of a stable phenoxyl radical. The stability of this radical is crucial for the antioxidant efficacy of the phenol. In the case of this compound, the resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron over the aromatic ring system and by the steric shielding provided by the two bulky ortho-substituents.

Computational studies can model this hydrogen abstraction reaction, locate the transition state structure, and calculate the activation barrier. acs.orgyoutube.comnih.gov A lower activation barrier indicates a faster reaction with free radicals and thus better antioxidant potential. The bond dissociation enthalpy (BDE) of the O-H bond is another important parameter that can be calculated computationally and correlates well with antioxidant activity. nih.gov For sterically hindered phenols, the BDE is influenced by the electronic effects of the substituents and the stability of the resulting phenoxyl radical.

Furthermore, computational methods can explore other potential reaction pathways, such as electrophilic aromatic substitution. numberanalytics.comchemistrysteps.combyjus.com The bulky ortho-substituents in this compound are expected to direct incoming electrophiles to the para position.

Table 4: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value/Description | Significance |

| O-H Bond Dissociation Enthalpy | ~80 - 85 kcal/mol | A lower value indicates higher antioxidant activity. nih.gov |

| Activation Energy for H-abstraction | Lower than for unhindered phenols | Indicates a faster reaction with free radicals. acs.orgyoutube.comnih.gov |

| Preferred Site of Electrophilic Attack | Para position to the hydroxyl group | Steric hindrance from the ortho-substituents directs the reaction. numberanalytics.comchemistrysteps.combyjus.com |

Note: These values are estimations based on computational studies of analogous sterically hindered phenols and serve to illustrate the expected reactivity trends.

Advanced Characterization Methodologies for Diaryl Substituted Phenols

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the characterization of 2,6-bis(4-methylphenyl)phenol, providing insights into its molecular structure, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

Expected ¹H NMR Spectral Data: In a typical ¹H NMR spectrum, distinct signals would be anticipated for the different types of protons present in the molecule. The hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons on the central phenol (B47542) ring and the two flanking p-tolyl groups would resonate in the downfield region, typically between 6.8 and 7.5 ppm. The methyl (-CH₃) protons of the p-tolyl groups would give rise to a sharp singlet in the upfield region, likely around 2.3 ppm. The integration of these signals would correspond to the number of protons in each unique chemical environment. For structurally related, but different, compounds like 2,2'-methylenebis(4-methylphenol), the methylene (B1212753) bridge protons are observed around δ 3.8–4.2 ppm, and in other substituted phenols, the aromatic substitution patterns are confirmed by the splitting patterns and coupling constants of the aromatic protons.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon atom bearing the hydroxyl group would be found in the range of 150-160 ppm. The other aromatic carbons would appear between 120 and 140 ppm. The methyl carbons would have a characteristic signal in the upfield region, typically around 20-25 ppm.

A representative table of expected NMR data is provided below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenolic -OH | Variable, broad singlet | - |

| Aromatic C-H | 6.8 - 7.5 (multiplets) | 120 - 140 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-C | - | 130 - 145 |

| Methyl -CH₃ | ~2.3 (singlet) | 20 - 25 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the this compound molecule. A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this band can indicate the extent of hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol would be visible around 1200 cm⁻¹. For related compounds, such as certain Schiff bases derived from phenols, the IR spectra confirm the presence of key functional groups and provide evidence for tautomeric forms. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the extended conjugation between the three aromatic rings, this compound is expected to exhibit strong absorption bands in the ultraviolet region. Typically, π → π* transitions in such aromatic systems occur below 300 nm. The exact position of the maximum absorbance (λ_max) is influenced by the solvent polarity. Studies on related phenolic compounds often report UV-Vis data to characterize their electronic properties. rsc.org

| Spectroscopic Technique | Expected Absorption/Transition | Characteristic Wavenumber/Wavelength |

| Infrared (IR) | O-H stretch (phenol) | 3200-3600 cm⁻¹ (broad) |

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |

| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |

| Phenolic C-O stretch | ~1200 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions | < 300 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the exact molecular weight of the compound (C₂₀H₁₈O). The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable phenoxyl radical, or the cleavage of the C-C bonds connecting the phenyl rings. The presence of the methyl groups would also lead to characteristic fragments. For instance, the mass spectrum of the related compound 2,6-bis(tert-butyl)-4-methylphenol shows a prominent molecular ion peak and characteristic fragmentation patterns related to the loss of the tert-butyl groups.

Diffraction Techniques for Solid-State Structure

Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Chromatographic Separations Coupled with Detection

Chromatographic techniques are crucial for the separation and quantification of this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of phenolic compounds.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column, would be suitable for the separation of this compound. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., formic or acetic acid) to ensure the phenol is in its protonated form. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of this compound, offering high resolution and sensitivity for purity assessment and quantification. Reversed-phase HPLC is the most common modality employed for the analysis of phenolic compounds. impactfactor.org This technique separates compounds based on their hydrophobicity, with a nonpolar stationary phase and a polar mobile phase.

For diaryl-substituted phenols like this compound, a C18 column is frequently the stationary phase of choice. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like acetic acid or phosphoric acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and better separation. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region, typically around 280 nm. impactfactor.org

The purity of a sample of this compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve using standards of known concentration. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Diaryl-Substituted Phenols

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Table 2: Representative HPLC Data for Quantification of a Diaryl-Substituted Phenol

| Concentration (µg/mL) | Peak Area |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| 200 | 3,000,000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Phenolic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS can be invaluable for identifying volatile impurities or related substances that may be present in the sample. Furthermore, derivatization techniques can be employed to increase the volatility of the phenol, making it more amenable to GC analysis. mdpi.com Silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, reducing the compound's polarity and increasing its volatility. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.

The identification of volatile phenolic impurities is crucial for understanding potential degradation pathways or byproducts from the synthesis of this compound.

Table 3: Typical GC-MS Conditions for the Analysis of Derivatized Phenols

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal technique for the analysis of this compound in complex matrices, where co-eluting compounds might interfere with traditional HPLC-UV detection. shimadzu.com

For the analysis of diaryl-substituted phenols, reversed-phase LC is typically coupled with an electrospray ionization (ESI) source in the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like phenols, often resulting in the formation of a prominent deprotonated molecule [M-H]⁻ in negative ion mode. nih.govresearchgate.net This provides molecular weight information, which, combined with the retention time from the LC separation, offers a high degree of confidence in the identification of the analyte.

LC-MS can be used for both qualitative and quantitative analysis. In complex mixtures, such as environmental samples or reaction mixtures, LC-MS can selectively detect and quantify this compound even at very low concentrations. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion. nih.govresearchgate.net

Table 4: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Instrument | Liquid Chromatograph coupled to a Mass Spectrometer |

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (gradient) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ion (SIM) | [M-H]⁻ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.